Cas no 2034299-09-5 (N-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-2-3-(trifluoromethyl)phenylacetamide)

N-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-2-3-(trifluoromethyl)phenylacetamide structure
2034299-09-5 structure
商品名:N-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-2-3-(trifluoromethyl)phenylacetamide
CAS番号:2034299-09-5
MF:C22H20F3N3O
メガワット:399.408915519714
CID:6564261
PubChem ID:122162494

N-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-2-3-(trifluoromethyl)phenylacetamide 化学的及び物理的性質

名前と識別子

    • N-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-2-3-(trifluoromethyl)phenylacetamide
    • N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide
    • F6570-2630
    • N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
    • 2034299-09-5
    • AKOS032463726
    • N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide
    • インチ: 1S/C22H20F3N3O/c23-22(24,25)16-7-5-6-15(12-16)13-21(29)27-18-9-2-1-8-17(18)19-14-28-11-4-3-10-20(28)26-19/h1-2,5-9,12,14H,3-4,10-11,13H2,(H,27,29)
    • InChIKey: ARFYBVWFTQKNOB-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=CC(=C1)CC(NC1=CC=CC=C1C1=CN2C(CCCC2)=N1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 399.15584676g/mol
  • どういたいしつりょう: 399.15584676g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 570
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 46.9Ų

N-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-2-3-(trifluoromethyl)phenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6570-2630-2mg
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
2034299-09-5
2mg
$59.0 2023-09-08
Life Chemicals
F6570-2630-10μmol
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
2034299-09-5
10μmol
$69.0 2023-09-08
Life Chemicals
F6570-2630-20μmol
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
2034299-09-5
20μmol
$79.0 2023-09-08
Life Chemicals
F6570-2630-2μmol
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
2034299-09-5
2μmol
$57.0 2023-09-08
Life Chemicals
F6570-2630-30mg
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
2034299-09-5
30mg
$119.0 2023-09-08
Life Chemicals
F6570-2630-1mg
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
2034299-09-5
1mg
$54.0 2023-09-08
Life Chemicals
F6570-2630-10mg
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
2034299-09-5
10mg
$79.0 2023-09-08
Life Chemicals
F6570-2630-3mg
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
2034299-09-5
3mg
$63.0 2023-09-08
Life Chemicals
F6570-2630-5mg
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
2034299-09-5
5mg
$69.0 2023-09-08
Life Chemicals
F6570-2630-20mg
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
2034299-09-5
20mg
$99.0 2023-09-08

N-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-2-3-(trifluoromethyl)phenylacetamide 関連文献

N-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-2-3-(trifluoromethyl)phenylacetamideに関する追加情報

Introduction to N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide (CAS No. 2034299-09-5)

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide (CAS No. 2034299-09-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications. The presence of the imidazopyridine moiety and the trifluoromethyl group contributes to its distinct pharmacological properties, making it a promising candidate for further investigation.

The imidazopyridine scaffold is well-known for its diverse biological activities, including central nervous system (CNS) modulation and anti-inflammatory effects. The incorporation of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for optimizing drug delivery and efficacy. Recent studies have highlighted the potential of this compound in treating various neurological disorders and cancers.

One of the key areas of research involving N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is its role in modulating neurotransmitter systems. Preclinical studies have shown that this compound can effectively interact with specific receptors in the brain, leading to improved cognitive function and reduced anxiety levels. These findings are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In addition to its CNS effects, N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory conditions. This makes it a potential candidate for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The compound's ability to cross the blood-brain barrier (BBB) is another critical aspect that enhances its therapeutic potential. The BBB is a significant barrier to drug delivery in the CNS, and compounds that can efficiently cross this barrier are highly sought after. Studies have shown that N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide has favorable pharmacokinetic properties that allow it to penetrate the BBB effectively.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide in human subjects. Preliminary results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These trials aim to further elucidate the compound's pharmacological profile and determine its optimal dosing regimen.

The development of new drugs is a complex and multidisciplinary process that involves extensive research and collaboration between chemists, biologists, and clinicians. The discovery of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide exemplifies this collaborative effort and highlights the importance of interdisciplinary approaches in drug discovery.

In conclusion, N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide (CAS No. 2034299-09-5) represents a promising compound with potential applications in treating neurological disorders and inflammatory conditions. Its unique structural features and favorable pharmacological properties make it an exciting candidate for further clinical development. Ongoing research will continue to explore its full therapeutic potential and contribute to advancements in medicinal chemistry.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd